molecular formula C2H2N3Na B1356542 Sodium 1,2,4-triazole CAS No. 43177-42-0

Sodium 1,2,4-triazole

Cat. No. B1356542
CAS RN: 43177-42-0
M. Wt: 91.05 g/mol
InChI Key: NVMNEWNGLGACBB-UHFFFAOYSA-N
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Description

Sodium 1,2,4-triazole, also known as Sodium-1,2,4-triazolide, is a derivative of 1,2,4-triazole . It is an azole-based antimycotic agent that can be used to inhibit mold on unseasoned pine .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .


Chemical Reactions Analysis

Triazole compounds, including 1,2,4-triazole, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a white to pale yellow crystalline solid with a weak, characteristic odor, soluble in water and alcohol . It melts at 120 °C and boils at 260 °C .

Scientific Research Applications

  • Potential Pharmacological Applications : Sodium 1,2,4-triazole derivatives have been studied for their potential pharmacological applications. For instance, Danilchenko (2017) analyzed serum biochemical parameters in rats treated with a this compound derivative, suggesting its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

  • Kinetic Modeling in Chemical Reactions : Grénman et al. (2003) focused on the kinetics of a reaction involving a sodium salt of 1,2,4-triazole, highlighting its role in the solubility of compounds and impact on chemical reactions. This study is crucial for understanding the use of this compound in industrial applications (Grénman et al., 2003).

  • Synthesis of Bioactive Compounds : Gotsulya (2016) explored the synthesis and properties of 1,2,4-triazole salts, used in creating antibacterial and antifungal agents. This research underscores the versatility of this compound in synthesizing medically relevant compounds (Gotsulya, 2016).

  • Antimicrobial and Surface Activity : El-Sayed (2006) studied the synthesis of 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential as surface active agents. This research points to the broad applications of this compound derivatives in various fields (El-Sayed, 2006).

  • Anticonvulsant Properties : Kavraiskyi et al. (2016) conducted a screening investigation of novel 1,2,4-triazole-3-thione derivatives, revealing their anticonvulsant activity. This study suggests the potential of this compound derivatives in developing new anticonvulsant drugs (Kavraiskyi et al., 2016).

  • ole, highlighting its application in materials science for its unique structural and thermal properties (Li et al., 2010).
  • Sensory Devices and Biosensors : Klapötke et al. (2012) synthesized functionalized energetic triazole derivatives for biosensor detection devices, indicating the use of this compound derivatives in creating sensitive detection tools (Klapötke et al., 2012).

  • Antitumor Properties : Marzano et al. (2006) explored the in vitro antitumor properties of copper(I) complexes containing a this compound ligand, demonstrating its potential in cancer research and therapy (Marzano et al., 2006).

  • Pharmaceutical Drug Synthesis : Cheptea et al. (2023) synthesized new semisynthetic penicillins by coupling 6-Aminopenicillanic Acid with 1,2,4-triazoles, showcasing the role of this compound in pharmaceutical drug development (Cheptea et al., 2023).

  • Physical and Thermal Properties Analysis : Trivedi et al. (2015) investigated the influence of biofield treatment on the physical, spectral, and thermal properties of 1,2,4-triazole, providing insights into its material science applications (Trivedi et al., 2015).

Mechanism of Action

Target of Action

Sodium 1,2,4-triazole primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide . This compound’s interaction with this enzyme is key to its biological activity.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, which can have downstream effects on biochemical pathways .

Biochemical Pathways

It is known that triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that this compound may have antifungal properties, although more research is needed to confirm this.

Pharmacokinetics

Triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target, Carbonic Anhydrase 2. By interacting with this enzyme, this compound may influence a variety of biological processes, potentially leading to various pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its target . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

Safety and Hazards

Sodium 1,2,4-triazole is harmful if swallowed and causes serious eye damage. It is suspected of damaging the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43177-42-0
Record name 1H-1,2,4-Triazole, ion(1-), sodium (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=43177-42-0
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Record name Sodium 1,2,4-triazole
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Record name Sodium 1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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